Urine Abundance Elevation in Severe Alcohol-Associated Hepatitis: Apocholic Acid, Cholic Acid, and Chenodeoxycholic Acid Exhibit Parallel Disease-Severity-Dependent Increases
In a clinical metabolomics study of 65 human subjects (38 severe alcohol-associated hepatitis patients, 8 alcohol-use disorder patients, 19 healthy controls), Apocholic Acid demonstrated nonsignificant abundance changes in nonsevere ALD versus healthy controls but showed significant elevation in severe AH patients [1]. Notably, this disease-severity-dependent elevation pattern was shared with Cholic Acid and Chenodeoxycholic Acid (CDCA), with Receiver Operating Characteristic analysis confirming that differences in these three compounds were sufficiently large to distinguish severe AH from nonsevere ALD [1]. In contrast, the majority of secondary bile acids analyzed (19 out of 22 significantly altered BAs) exhibited markedly different directional changes, underscoring Apocholic Acid's distinct metabolic behavior within the bile acid pool [1].
| Evidence Dimension | Urine bile acid abundance change in severe alcohol-associated hepatitis versus nonsevere ALD / healthy controls |
|---|---|
| Target Compound Data | Significantly increased in severe AH; nonsignificant change in nonsevere ALD vs HCs |
| Comparator Or Baseline | Cholic Acid and CDCA: similarly significantly increased in severe AH; other secondary BAs: 19 of 22 showed markedly decreased or divergent patterns |
| Quantified Difference | Shared directional increase with primary BAs (Cholic Acid and CDCA); sufficient discriminatory power to distinguish severe AH from nonsevere ALD via ROC analysis |
| Conditions | LC-MS analysis of human urine samples from 38 severe AH patients, 8 AUD patients, and 19 healthy controls; 43 bile acids quantified |
Why This Matters
This shared disease-severity-dependent elevation pattern with Cholic Acid and CDCA, distinct from most secondary BAs, positions Apocholic Acid as an analytically specific biomarker candidate for ALD progression monitoring, precluding substitution with other secondary bile acids that exhibit opposite directional changes.
- [1] He L, et al. Metabolic Profiling of Bile Acids in the Urine of Patients with Alcohol-Associated Liver Disease. Hepatol Commun. 2021;5(5):798-811. PMID: 34027270. View Source
